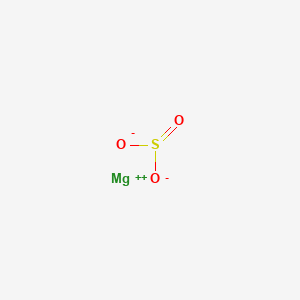

Magnesium sulfite

Description

Properties

IUPAC Name |

magnesium;sulfite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.H2O3S/c;1-4(2)3/h;(H2,1,2,3)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JESHZQPNPCJVNG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MgSO3, MgO3S | |

| Record name | magnesium sulfite | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Magnesium_sulfite | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50884418 | |

| Record name | Sulfurous acid, magnesium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexahydrate: Colorless or white solid; [Merck Index] Solid; [ECHA REACH Registrations] | |

| Record name | Magnesium sulfite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20720 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7757-88-2 | |

| Record name | Magnesium sulfite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007757882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfurous acid, magnesium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfurous acid, magnesium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium sulphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.932 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM SULFITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/792J6K230W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of Magnesium Sulfite and Its Hydrates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of magnesium sulfite (MgSO₃) and its hydrated forms. This compound exists in several states, primarily as a hexahydrate (MgSO₃·6H₂O), a trihydrate (MgSO₃·3H₂O), and an anhydrous form. Understanding the precise atomic arrangement within these crystal lattices is crucial for applications in various scientific fields, including materials science and potentially in pharmaceutical formulations as an excipient or processing aid.

Introduction to this compound and its Hydrates

This compound is an inorganic salt that readily absorbs water from the atmosphere to form stable hydrates. The most common form is the hexahydrate, which transitions to the trihydrate upon heating above 40°C (104°F)[1]. Further heating leads to the anhydrous form, which is hygroscopic[1]. The crystal structures of these forms have been elucidated primarily through single-crystal X-ray diffraction and neutron diffraction techniques.

Quantitative Crystallographic Data

The following tables summarize the key crystallographic parameters for the anhydrous, trihydrate, and hexahydrate forms of this compound, providing a basis for comparative analysis.

Table 1: Crystallographic Data for this compound (Anhydrous)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| Unit Cell Dimensions | a = 4.75 Å, b = 6.64 Å, c = 8.60 Å |

| α = 90°, β = 90°, γ = 90° | |

| Mg-O Bond Distances | 1.98 - 2.25 Å[2] |

| S-O Bond Distances | 1.46 - 1.49 Å[2] |

Data sourced from the Materials Project, entry mp-4967.[2]

Table 2: Crystallographic Data for this compound Trihydrate (MgSO₃·3H₂O)

| Parameter | Value (Low Temperature) | Value (Room Temperature) |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pbca |

| Unit Cell Dimensions | a = 12.3616 Å, b = 8.1414 Å, c = 10.8324 Å | a = 8.1925 Å, b = 10.9210 Å, c = 12.3866 Å |

| α = 90°, β = 91.131°, γ = 90° | α = 90°, β = 90°, γ = 90° |

Data for the deuterated analogue (MgSO₄·3D₂O) suggests a phase transition at 245 K.[3]

Table 3: Crystallographic Data for this compound Hexahydrate (MgSO₃·6H₂O)

| Parameter | Value |

| Crystal System | Rhombohedral |

| Space Group | R3 |

| Unit Cell Dimensions (Rhombohedral setting) | a = 5.911 Å, α = 96.25° |

| Mg-O Bond Distance | 2.076 - 2.141 Å |

| S-O Bond Distance | 1.528 Å |

| O-S-O Bond Angle | 104.3° |

Data sourced from neutron diffraction studies.

Experimental Protocols for Crystal Structure Determination

The determination of the crystal structure of this compound and its hydrates involves a series of precise experimental procedures. The primary techniques employed are single-crystal X-ray diffraction and neutron diffraction.

Single-Crystal Growth

High-quality single crystals are a prerequisite for accurate structure determination.

-

Synthesis: this compound hydrates can be synthesized by reacting a slurry of magnesium hydroxide with sulfur dioxide gas[1]. The temperature of the reaction determines the resulting hydrate; below 40°C, the hexahydrate is formed, while above this temperature, the trihydrate is the more stable product[1].

-

Crystallization: Single crystals are typically grown from aqueous solutions by slow evaporation or controlled cooling. The key is to allow the crystals to form gradually to minimize defects in the crystal lattice.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the most common method for determining the atomic and molecular structure of a crystal[4][5].

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is carefully selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a diffraction pattern of spots of varying intensity[4][5]. This pattern is recorded by a detector.

-

Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal (space group)[4]. The intensities of the diffraction spots are integrated and scaled.

-

Structure Solution and Refinement: The "phase problem" is a central challenge in crystallography, where the phase information of the diffracted waves is lost[4]. Initial phases are estimated using computational methods like direct methods or Patterson synthesis. This allows for the calculation of an initial electron density map. An atomic model is then built into this map and refined against the experimental data using least-squares methods to improve the fit between the observed and calculated diffraction patterns[6][7]. The quality of the final structure is assessed using metrics like the R-factor.

Neutron Diffraction

Neutron diffraction provides complementary information to X-ray diffraction, particularly in locating light atoms like hydrogen.

-

Neutron Source: The experiment requires a source of neutrons, typically from a nuclear reactor or a spallation source[8][9].

-

Sample Preparation: Larger single crystals are generally required for neutron diffraction compared to SC-XRD[10]. The crystal is mounted in a similar manner.

-

Data Collection: A beam of neutrons is directed at the crystal. Neutrons are scattered by the atomic nuclei, and the resulting diffraction pattern is recorded[8][10].

-

Data Analysis and Refinement: The data analysis and refinement process is analogous to that of X-ray diffraction, with the key difference being that the scattering is from the nuclei rather than the electrons[10][11]. This allows for the precise determination of the positions of all atoms, including hydrogen atoms in the water molecules of the hydrates.

Visualizations

The following diagrams illustrate key relationships and workflows in the study of this compound crystal structures.

Conclusion

The crystal structures of this compound and its hydrates have been well-characterized, revealing distinct atomic arrangements for the anhydrous, trihydrate, and hexahydrate forms. The hexahydrate adopts a rhombohedral structure, while the trihydrate exhibits temperature-dependent polymorphism, and the anhydrous form is orthorhombic. The detailed crystallographic data and experimental protocols presented in this guide provide a valuable resource for researchers and professionals working with this compound. The understanding of these solid-state properties is fundamental for controlling its behavior in various applications, from industrial processes to potential pharmaceutical formulations.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. X-Ray Crystallography - Refinement [my.yetnet.ch]

- 7. books.rsc.org [books.rsc.org]

- 8. ISIS Neutron diffraction [isis.stfc.ac.uk]

- 9. Neutron diffraction - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. portlandpress.com [portlandpress.com]

An In-depth Technical Guide to the Synthesis of Magnesium Sulfite Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of magnesium sulfite hexahydrate (MgSO₃·6H₂O), a compound of interest in various chemical and industrial applications. This document details the primary synthesis methodologies, experimental protocols, and relevant physicochemical properties, presenting quantitative data in a structured format for ease of comparison and implementation.

Introduction

This compound hexahydrate is a hydrated salt of magnesium and sulfurous acid. It exists as a white crystalline solid and is known to be the stable hydrate form of this compound at temperatures below 40°C. Above this temperature, it tends to convert to the trihydrate form (MgSO₃·3H₂O). The synthesis of pure this compound hexahydrate is crucial for its application in various fields, including as a precursor in the synthesis of other magnesium compounds and in certain industrial processes. This guide will focus on the practical synthesis of this compound.

Synthesis Methodologies

Two primary methods for the synthesis of this compound hexahydrate have been identified in the literature: the reaction of a magnesium hydroxide slurry with sulfur dioxide and a precipitation reaction between a magnesium salt and a sulfite salt. A method for growing single crystals has also been described.

Reaction of Magnesium Hydroxide with Sulfur Dioxide

This method involves the direct reaction of an aqueous suspension of magnesium hydroxide with sulfur dioxide gas. The reaction proceeds as follows:

Mg(OH)₂ (aq) + SO₂ (g) + 5H₂O (l) → MgSO₃·6H₂O (s)

To ensure the formation of the desired hexahydrate, the reaction temperature must be maintained below 40°C.

Precipitation Reaction

This method relies on the low solubility of this compound in water. It is synthesized by mixing aqueous solutions of a soluble magnesium salt, such as magnesium chloride (MgCl₂), and a soluble sulfite salt, like sodium sulfite (Na₂SO₃). The precipitation reaction is as follows:

MgCl₂ (aq) + Na₂SO₃ (aq) + 6H₂O (l) → MgSO₃·6H₂O (s) + 2NaCl (aq)

The resulting this compound hexahydrate precipitates out of the solution and can be collected by filtration.

Single Crystal Growth by Polythermic Method

A specific method for growing large single crystals of this compound hexahydrate has been developed. This technique combines a chemical reaction with a controlled cooling process (polythermic growth) from a low-temperature aqueous solution. The process involves preparing a solution containing magnesium ions and a solution containing sulfite and metabisulfite ions. These solutions are mixed at an elevated temperature (50-60°C) and then slowly cooled to room temperature over an extended period to promote the growth of large, high-quality crystals.[1]

Experimental Protocols

Detailed experimental procedures for the synthesis of this compound hexahydrate are outlined below.

Protocol for Synthesis via Reaction of Magnesium Hydroxide with Sulfur Dioxide

Materials:

-

Magnesium hydroxide (Mg(OH)₂)

-

Sulfur dioxide (SO₂) gas

-

Distilled water

Equipment:

-

Reaction vessel with a gas inlet and stirrer

-

Temperature control system (e.g., water bath)

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Drying oven

Procedure:

-

Prepare a slurry of magnesium hydroxide in distilled water in the reaction vessel.

-

Cool the slurry to a temperature below 40°C and maintain this temperature throughout the reaction.

-

Bubble sulfur dioxide gas through the stirred slurry.

-

Continue the addition of SO₂ until the reaction is complete, which can be indicated by a change in pH or the dissolution of the magnesium hydroxide.

-

Once the reaction is complete, stop the flow of SO₂ and continue stirring for a short period to ensure homogeneity.

-

Collect the precipitated this compound hexahydrate by filtration.

-

Wash the crystals with cold distilled water to remove any unreacted starting materials or byproducts.

-

Dry the crystals at a temperature well below 40°C to prevent the loss of water of hydration.

Protocol for Synthesis via Precipitation Reaction

Materials:

-

Magnesium chloride (MgCl₂)

-

Sodium sulfite (Na₂SO₃)

-

Distilled water

Equipment:

-

Beakers or reaction flasks

-

Magnetic stirrer

-

Filtration apparatus

-

Drying oven

Procedure:

-

Prepare separate aqueous solutions of magnesium chloride and sodium sulfite of known concentrations.

-

Maintain the temperature of both solutions at 25°C.

-

Slowly add the sodium sulfite solution to the magnesium chloride solution with constant stirring.

-

A white precipitate of this compound hexahydrate will form immediately.

-

Continue stirring the mixture for 1-2 hours to ensure complete precipitation.

-

Collect the precipitate by filtration.

-

Wash the collected crystals with distilled water to remove the soluble sodium chloride byproduct.

-

Dry the purified this compound hexahydrate crystals at a temperature below 40°C.

Protocol for Single Crystal Growth

Materials:

-

A soluble magnesium salt (e.g., MgCl₂·6H₂O)

-

A source of sulfite ions (e.g., Na₂SO₃) and metabisulfite ions (e.g., Na₂S₂O₅)

-

Distilled water

Equipment:

-

Crystallization vessel

-

Programmable temperature controller

-

Stirring mechanism

Procedure:

-

Prepare a solution containing the magnesium salt.

-

Prepare a separate solution containing the sulfite and metabisulfite salts.

-

Heat both solutions to 50-60°C.

-

Mix the two solutions in the crystallization vessel.

-

The crystallization process should be initiated at a temperature between 46-53°C to favor the formation of the hexahydrate over the trihydrate.[1]

-

Gradually cool the solution to room temperature over a period of 20-25 days using a semi-automatic device to control the cooling rate.[1]

-

Large single crystals of this compound hexahydrate will form during this slow cooling process.

-

Carefully remove the crystals from the solution and dry them.

Data Presentation

While specific quantitative data such as yield and purity are highly dependent on the precise experimental conditions, the following table summarizes the key parameters for the described synthesis methods.

| Parameter | Reaction with SO₂ | Precipitation Reaction | Single Crystal Growth |

| Starting Materials | Mg(OH)₂, SO₂, H₂O | MgCl₂, Na₂SO₃, H₂O | Mg-salt, Sulfite/Metabisulfite |

| Reaction Temperature | < 40°C | 25°C | 50-60°C (initial mixing) |

| Crystallization Temp. | < 40°C | 25°C | 46-53°C (start), gradual cooling |

| Reaction/Growth Time | Variable | 1-2 hours | 20-25 days[1] |

| Product | MgSO₃·6H₂O (powder) | MgSO₃·6H₂O (powder) | MgSO₃·6H₂O (single crystals) |

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis processes.

Caption: Workflow for the synthesis of MgSO₃·6H₂O from Mg(OH)₂ and SO₂.

Caption: Workflow for the synthesis of MgSO₃·6H₂O by precipitation.

Caption: Workflow for the single crystal growth of MgSO₃·6H₂O.

Physicochemical Properties and Characterization

The synthesized this compound hexahydrate should be characterized to confirm its identity and purity.

Physical Properties:

-

Appearance: White crystalline solid

-

Molar Mass: 212.47 g/mol

-

Solubility in Water: Slightly soluble

-

Stability: Stable below 40°C; dehydrates to the trihydrate at higher temperatures.[2]

Analytical Characterization:

-

X-ray Diffraction (XRD): To confirm the crystal structure and phase purity.

-

Thermogravimetric Analysis (TGA): To determine the water of hydration content and the dehydration temperature.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational modes of the sulfite group and water molecules.

-

Elemental Analysis: To determine the elemental composition (Mg, S).

This technical guide provides a foundational understanding of the synthesis of this compound hexahydrate. For specific applications, further optimization of the reaction conditions may be necessary to achieve the desired yield and purity. It is recommended that all synthesis and characterization be performed in a well-ventilated laboratory with appropriate personal protective equipment.

References

A Technical Deep Dive into the Thermal Decomposition of Magnesium Sulfite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition mechanism of magnesium sulfite (MgSO₃). The stability and decomposition characteristics of sulfites are of significant interest in various fields, including industrial chemistry and pharmaceutical manufacturing, where magnesium-containing compounds are often utilized. Understanding the thermal behavior of MgSO₃ is crucial for process optimization, safety assessments, and ensuring the stability of related compounds.

Thermal Decomposition Profile

The thermal decomposition of this compound is a multi-stage process that is highly dependent on the temperature and the surrounding atmosphere. The decomposition of anhydrous MgSO₃ initiates at a relatively low temperature and proceeds through a series of reactions leading to the formation of magnesium oxide (MgO) as the final solid product.

Decomposition in an Inert Atmosphere

In an inert atmosphere, such as argon or nitrogen, the decomposition of anhydrous this compound begins at approximately 80°C.[1] The primary decomposition reaction involves the direct dissociation of MgSO₃ into magnesium oxide and sulfur dioxide gas.[1]

Reaction 1: Initial Decomposition MgSO₃(s) → MgO(s) + SO₂(g)

As the temperature increases to above 300°C, a more complex disproportionation reaction occurs, yielding magnesium sulfate (MgSO₄), magnesium thiosulfate (MgS₂O₃), and magnesium oxide.[1]

Reaction 2: Disproportionation 4MgSO₃(s) → 2MgSO₄(s) + MgS₂O₃(s) + MgO(s)

Magnesium thiosulfate is thermally unstable and subsequently decomposes to form this compound and elemental sulfur.[1]

Reaction 3: Decomposition of Magnesium Thiosulfate MgS₂O₃(s) → MgSO₃(s) + S(s)

The newly formed this compound can then undergo further decomposition as described in Reaction 1.

Quantitative Thermal Analysis Data

The following tables summarize the key quantitative data related to the thermal decomposition of this compound and its hydrated form. It is important to note that detailed quantitative data for anhydrous MgSO₃ is not extensively available in the reviewed literature; therefore, data for the more commonly studied hydrated form, MgSO₃·6H₂O, is also presented for comparative purposes.

Table 1: Thermal Decomposition Stages of Anhydrous MgSO₃

| Temperature Range (°C) | Decomposition Stage | Primary Solid Products | Gaseous Products |

| > 80 | Initial Decomposition | MgO | SO₂ |

| 300 - 500 | Disproportionation & Secondary Decomposition | MgO, MgSO₄, MgS₂O₃ | SO₂ |

| > 400 | Sulfur Formation | MgO, MgSO₄ | S (vapor) |

| 525 - 550 | Final Decomposition | MgO, MgSO₄ | - |

Data synthesized from qualitative descriptions in the literature.[1]

Table 2: Thermal Decomposition Stages of MgSO₃·6H₂O

| Phase | Temperature Range (K) | Mass Loss (%) | Description |

| 1 | < 420 | 19 - 22 | Dehydration (loss of external and structural water) |

| 2-4 | > 420 | Not specified | Further decomposition of anhydrous MgSO₃ |

Data is for the byproduct from magnesia wet flue gas desulfurization.[2][3]

Table 3: Kinetic Parameters for the Thermal Decomposition of MgSO₃·6H₂O

| Parameter | Value | Method |

| Activation Energy (Ea) | 319.8 kJ/mol | Ozawa−Flynn−Wall & Coats−Redfern |

The decomposition mechanism is concluded to be random nucleation and subsequent growth.[2][3]

Experimental Protocols

The characterization of the thermal decomposition of this compound typically involves a combination of thermoanalytical and spectroscopic techniques.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Objective: To determine the temperature ranges of decomposition and the associated mass losses.

Methodology:

-

A small, precisely weighed sample of MgSO₃ (typically 5-10 mg) is placed in an inert crucible (e.g., alumina).

-

The crucible is placed in a thermogravimetric analyzer.

-

The sample is heated at a constant rate (e.g., 5, 10, or 20 °C/min) under a controlled atmosphere (e.g., flowing argon or nitrogen at a constant flow rate, such as 50 mL/min).

-

The mass of the sample is continuously monitored as a function of temperature.

-

Simultaneously, the temperature difference between the sample and an inert reference is measured (DTA) to detect endothermic and exothermic events.

-

The analysis is typically run from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 1000°C).

X-ray Diffractometry (XRD)

Objective: To identify the crystalline phases of the solid residues at different stages of decomposition.

Methodology:

-

Samples of MgSO₃ are heated to specific temperatures corresponding to the different decomposition stages observed in TGA/DTA.

-

The heating is stopped, and the samples are cooled to room temperature in an inert atmosphere to prevent reaction with air.

-

The solid residues are collected and analyzed using an X-ray diffractometer.

-

The resulting diffraction patterns are compared with standard diffraction data to identify the crystalline phases present (e.g., MgO, MgSO₄).[1]

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous products evolved during decomposition.

Methodology:

-

The outlet gas stream from the thermogravimetric analyzer is coupled to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer.

-

As the MgSO₃ sample is heated, the evolved gases are continuously introduced into the MS or FTIR for analysis.

-

This allows for the identification of gaseous products such as SO₂.

Visualizations

Thermal Decomposition Pathway of MgSO₃

Caption: Thermal decomposition pathway of anhydrous MgSO₃.

Experimental Workflow for Thermal Analysis

Caption: Experimental workflow for investigating thermal decomposition.

References

"magnesium sulfite solubility in aqueous solutions"

An In-depth Technical Guide on the Solubility of Magnesium Sulfite in Aqueous Solutions

Introduction

This compound (MgSO₃) is an inorganic salt of significant interest in various industrial applications, including the pulp and paper industry and flue gas desulfurization processes.[1] Its solubility in aqueous solutions is a critical parameter that dictates its behavior in these systems. This compound exists in several hydrated forms, with the most common being the hexahydrate (MgSO₃·6H₂O) and the trihydrate (MgSO₃·3H₂O).[2] The stable form is dependent on the temperature, with the hexahydrate being stable below approximately 40-42.5°C and the trihydrate being the stable form at higher temperatures.[2][3][4] This guide provides a comprehensive overview of the aqueous solubility of this compound, detailing quantitative solubility data, the influence of temperature and other solutes, and the experimental protocols used for its determination.

Physicochemical Properties

-

Chemical Formula: MgSO₃ (anhydrous)[2]

-

Hydrates: The most common hydrates are MgSO₃·6H₂O and MgSO₃·3H₂O.[2] The anhydrous form is hygroscopic.[2]

Aqueous Solubility Data

The solubility of this compound in water is temperature-dependent and also depends on the specific hydrate present. Generally, it is described as slightly soluble in water.[5][6]

Solubility of this compound Hexahydrate (MgSO₃·6H₂O)

The hexahydrate is the stable solid phase in equilibrium with a saturated aqueous solution at temperatures below 40-42.5°C.[4] Its solubility increases with temperature.[7]

| Temperature (°C) | Solubility ( g/100g solution) | Solubility (mol/kg H₂O) | Other Units |

| 0 | 0.338[5][8] | 0.0324[9] | |

| 18 | 0.0501 mol/dm³[9] | ||

| 20 | 0.0478[9] | ||

| 25 | 0.646[5][8] | 0.050 (±0.005)[7] | 5.2 g/L[2] |

| 30 | 0.0622[9] | ||

| 35 | 0.0817[9] | ||

| 40 | 0.1081[9] |

Solubility of this compound Trihydrate (MgSO₃·3H₂O)

Above 40-42.5°C, the trihydrate becomes the stable solid phase.[4] Interestingly, the solubility of the trihydrate generally decreases as temperature increases.[9] However, metastable hexahydrate can often precipitate at temperatures significantly higher than the transition temperature.[3][4]

| Temperature (°C) | Solubility ( g/100g solution) | Solubility (mol/kg H₂O) |

| 40 | 0.1001[9] | |

| 45 | 0.0906[9] | |

| 50 | 0.082 (±0.003)[7] | |

| 55 | 0.0815[9] | |

| 60 | 0.0789[9] | |

| 70 | 0.0731[9] | |

| 80 | 0.0694[9] | |

| 90 | 0.0640[9] | |

| 98 | 0.615[5][8] | 0.0592[9] |

Solubility Product Constant (Ksp)

The dissolution of this compound in water is an equilibrium process. The solubility product constant (Ksp) provides a quantitative measure of its solubility.

| Compound | pKsp |

| MgSO₃ | 2.50[5][8] |

Factors Influencing Solubility

The solubility of this compound can be significantly affected by the presence of other chemical species in the solution.

-

Magnesium Sulfate (MgSO₄): The presence of magnesium sulfate has been shown to increase the solubility of both this compound hexahydrate and trihydrate.[3][4][7]

-

Magnesium Chloride (MgCl₂): In contrast, the addition of magnesium chloride to the solution decreases the solubility of this compound.[7]

-

Sodium Sulfite (Na₂SO₃): The effect of sodium sulfite is more complex. At lower concentrations (up to about 10 mass %), it increases the solubility of this compound. However, at higher concentrations, the solubility decreases.[7]

-

Sulfur Dioxide (SO₂): The presence of excess sulfur dioxide, which forms sulfurous acid in solution, increases the solubility of this compound.[7][10] This is due to the formation of the more soluble magnesium bisulfite (Mg(HSO₃)₂).[10][11]

Experimental Protocols for Solubility Determination

A variety of methods have been employed to determine the solubility of this compound. The most common is the saturation method .

General Saturation Method Workflow:

-

Preparation: An excess of the this compound hydrate (either MgSO₃·6H₂O or MgSO₃·3H₂O) is added to deionized, and often deoxygenated, water in a sealed vessel.

-

Equilibration: The mixture is agitated (e.g., by stirring) in a thermostatically controlled bath to maintain a constant temperature. The system is allowed to equilibrate, which can take from several hours to several days.[9][10] The attainment of equilibrium is confirmed by analyzing the concentration of the dissolved salt at different time intervals until it remains constant.[9]

-

Phase Separation: Once equilibrium is reached, the solid and liquid phases are separated, typically by filtration or by allowing the solid to settle and carefully withdrawing a sample of the supernatant liquid.

-

Analysis of the Saturated Solution: The concentration of this compound in the saturated solution is then determined using various analytical techniques:

-

Gravimetric Analysis: The magnesium content can be determined gravimetrically by precipitating it as another compound, such as magnesium sulfate.[9]

-

Titration: The sulfite concentration is commonly determined by iodometric titration.[9] A combination of acidimetric and iodometric titrations can be used to determine total and combined sulfur dioxide.[12]

-

Complexometric Titration: Magnesium concentration can also be determined complexometrically.[10]

-

Other Specialized Techniques:

-

Turbidimetric Measurement: Saturation limits have been determined by measuring the turbidity of solutions of known compositions as they are cooled. The onset of precipitation is identified as the temperature at which turbidity sharply increases.[12]

-

Dynamic Gas Analysis: In systems containing excess SO₂, the equilibrium pressure of SO₂ can be determined dynamically by passing an inert gas (like nitrogen) through the solution and analyzing the off-gas for its SO₂ content using iodometric methods.[10][12]

Visualization of Dissolution Equilibrium

The dissolution of this compound in an aqueous solution is an equilibrium process where the solid salt dissociates into its constituent ions.

Caption: Dissolution equilibrium of solid this compound in water.

Conclusion

The aqueous solubility of this compound is a complex property influenced by temperature, the specific crystalline hydrate present, and the chemical composition of the solution. The hexahydrate form is more stable at lower temperatures and its solubility increases with temperature, while the trihydrate is stable at higher temperatures and exhibits retrograde solubility. The presence of other salts, particularly magnesium sulfate and sulfur dioxide, significantly alters the solubility, a crucial consideration for industrial processes. The determination of these solubility data relies on meticulous experimental protocols, primarily based on the saturation method coupled with various analytical techniques. This guide provides foundational knowledge for researchers and professionals working with this compound in aqueous environments.

References

- 1. quora.com [quora.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. akjournals.com [akjournals.com]

- 5. This compound CAS#: 7757-88-2 [m.chemicalbook.com]

- 6. This compound | 7757-88-2 [chemicalbook.com]

- 7. srdata.nist.gov [srdata.nist.gov]

- 8. 7757-88-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. srdata.nist.gov [srdata.nist.gov]

- 10. srdata.nist.gov [srdata.nist.gov]

- 11. MAGNESIUM BISULFITE SOLUTION | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. srdata.nist.gov [srdata.nist.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Anhydrous Magnesium Sulfite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrous magnesium sulfite (MgSO₃) is an inorganic compound with growing interest in various industrial and research applications. This technical guide provides a comprehensive overview of its core physical and chemical properties, drawing from available scientific literature. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound.

Physical Properties

Anhydrous this compound is a white, crystalline powder.[1] It is known to be hygroscopic, readily absorbing moisture from the atmosphere.[1] Due to a scarcity of specific experimental data for the anhydrous form, some physical properties are not well-documented in publicly available literature.

Table 1: Physical Properties of Anhydrous this compound

| Property | Value | Source(s) |

| Molecular Formula | MgSO₃ | [1] |

| Molar Mass | 104.37 g/mol | - |

| Appearance | White crystalline powder | [1] |

| Odor | Odorless | - |

| Density | Data not available | - |

| Melting Point | Decomposes | - |

| Boiling Point | Not applicable (decomposes) | - |

| Solubility in Water | Slightly soluble | - |

| Solubility in Organic Solvents | Insoluble in alcohol | - |

Chemical Properties

Anhydrous this compound exhibits chemical behaviors characteristic of an inorganic sulfite salt.

Thermal Decomposition

The thermal decomposition of this compound is a complex process that varies with temperature. Upon heating, it does not have a distinct melting point but instead undergoes decomposition. The decomposition pathway involves the formation of magnesium oxide (MgO), sulfur dioxide (SO₂), magnesium sulfate (MgSO₄), and magnesium thiosulfate (MgS₂O₃), with the ultimate production of elemental sulfur at higher temperatures.

Reactivity with Acids

As a sulfite salt, anhydrous this compound is expected to react with acids to produce sulfur dioxide gas, a salt, and water. For example, with hydrochloric acid:

MgSO₃(s) + 2HCl(aq) → MgCl₂(aq) + SO₂(g) + H₂O(l)

Oxidation

Sulfite compounds are susceptible to oxidation. Anhydrous this compound can be oxidized to magnesium sulfate.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of anhydrous this compound are not extensively reported. However, general methods for the preparation of its hydrated forms and subsequent dehydration, as well as for the determination of sulfite content, can be adapted.

Synthesis of this compound Hydrates and Dehydration

Objective: To synthesize this compound hexahydrate and subsequently obtain the anhydrous form through dehydration.

Materials:

-

Magnesium chloride (MgCl₂) or Magnesium sulfate (MgSO₄)

-

Sodium sulfite (Na₂SO₃)

-

Distilled water

-

Isopropanol

-

Beakers

-

Stirring rod

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Oven or furnace

Procedure:

-

Preparation of this compound Hexahydrate:

-

Prepare separate aqueous solutions of a soluble magnesium salt (e.g., MgCl₂ or MgSO₄) and sodium sulfite.

-

Slowly add the sodium sulfite solution to the magnesium salt solution with constant stirring. A white precipitate of this compound hexahydrate (MgSO₃·6H₂O) will form.

-

Allow the reaction to proceed for a sufficient time to ensure complete precipitation.

-

Collect the precipitate by vacuum filtration.

-

Wash the precipitate with distilled water to remove any soluble impurities, followed by a wash with isopropanol to aid in drying.

-

-

Dehydration to Anhydrous this compound:

-

Carefully place the obtained this compound hexahydrate in a crucible.

-

Heat the crucible in an oven or furnace at a controlled temperature. Based on thermal decomposition studies, heating above 40°C will initiate dehydration to the trihydrate, and further heating at higher temperatures will lead to the anhydrous form.[1] The precise temperature and duration for complete dehydration to the anhydrous form without decomposition would need to be determined experimentally, likely under an inert atmosphere to prevent oxidation.

-

Determination of Sulfite Content by Iodometric Titration

Objective: To determine the sulfite content in a sample, which can be adapted to analyze the purity of synthesized this compound.

Principle: This method is based on the oxidation of sulfite to sulfate by a standardized iodine solution in an acidic medium. The endpoint is detected by the appearance of a blue color when excess iodine reacts with a starch indicator.

Materials:

-

Standardized iodine (I₂) solution

-

Standardized sodium thiosulfate (Na₂S₂O₃) solution (for back titration if needed)

-

Starch indicator solution

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), dilute

-

Sample containing sulfite (e.g., dissolved this compound)

-

Burette, pipettes, Erlenmeyer flasks

Procedure:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deoxygenated distilled water. It is crucial to minimize exposure to air to prevent oxidation of the sulfite.

-

Acidification: Add a measured volume of the sulfite solution to an Erlenmeyer flask and acidify with a dilute acid (e.g., HCl).

-

Titration: Immediately titrate the acidified sample with a standard iodine solution. The reaction is: SO₃²⁻ + I₂ + H₂O → SO₄²⁻ + 2I⁻ + 2H⁺

-

Endpoint Detection: As the endpoint is approached, add a few drops of starch indicator solution. The endpoint is reached when the solution turns a permanent dark blue-black color, indicating the presence of excess iodine.

-

Calculation: The concentration of sulfite in the original sample can be calculated from the volume and concentration of the iodine solution used.

Visualizations

Thermal Decomposition Pathway of this compound

The following diagram illustrates the key stages and products of the thermal decomposition of this compound based on available literature.

Caption: Thermal decomposition pathway of anhydrous this compound.

Experimental Workflow for Synthesis and Dehydration

The following diagram outlines the general workflow for the laboratory synthesis of anhydrous this compound.

Caption: Workflow for the synthesis of anhydrous this compound.

Conclusion

Anhydrous this compound is a compound with defined, albeit not exhaustively documented, physical and chemical properties. Its hygroscopic nature and thermal decomposition behavior are key characteristics. While detailed quantitative data and specific experimental protocols for the anhydrous form are limited in the current literature, this guide provides a foundational understanding based on available information. Further research is warranted to fully elucidate the properties and potential applications of this compound.

References

"magnesium sulfite trihydrate synthesis and characterization"

An In-depth Technical Guide to the Synthesis and Characterization of Magnesium Sulfite Trihydrate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of this compound trihydrate (MgSO₃·3H₂O), a compound of interest in various chemical and industrial processes. It details the synthesis methodologies, characterization techniques, and key physical and chemical properties of this hydrated salt. The information is structured to serve as a practical guide for laboratory and development work.

Introduction

This compound exists in several hydrated forms, with the trihydrate (MgSO₃·3H₂O) and the hexahydrate (MgSO₃·6H₂O) being the most common. The stable form is temperature-dependent; below approximately 40°C, the hexahydrate is the stable phase, while the trihydrate is stable at higher temperatures.[1][2] This temperature-driven phase transition is a critical factor in the synthesis and handling of the compound. This compound trihydrate's controlled precipitation and thermal properties are relevant in applications such as industrial flue gas desulfurization and as a precursor in chemical synthesis.

Synthesis of this compound Trihydrate

The synthesis of this compound trihydrate primarily relies on controlling the reaction temperature to favor its crystallization over the hexahydrate form. Two common laboratory-scale methods are detailed below.

Experimental Protocol 1: Reaction of Magnesium Hydroxide with Sulfurous Acid

This method involves the direct neutralization of a magnesium base with sulfurous acid, which can be formed by bubbling sulfur dioxide (SO₂) gas through water.

Methodology:

-

Slurry Preparation: Prepare a slurry of magnesium hydroxide (Mg(OH)₂) in deionized water in a three-neck reaction flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer.

-

Temperature Control: Heat the slurry to a constant temperature above 45°C (typically 60-65°C) using a heating mantle with a temperature controller. Maintaining the temperature above the 40-42.5°C transition point is crucial.[1][2][3][4]

-

Gas Introduction: Bubble sulfur dioxide (SO₂) gas slowly through the stirred slurry. The SO₂ reacts with water to form sulfurous acid (H₂SO₃), which then reacts with the Mg(OH)₂.

-

Reaction:Mg(OH)₂ + SO₂ → MgSO₃·H₂O (initial reaction) followed by hydration. The overall reaction in aqueous solution is Mg(OH)₂ + H₂SO₃ + 2H₂O → MgSO₃·3H₂O.

-

-

pH Monitoring: Monitor the pH of the reaction mixture. The reaction is typically complete when the pH drops to a stable value between 6.5 and 7.0.

-

Crystallization and Aging: Once the reaction is complete, stop the SO₂ flow and allow the mixture to be stirred at the elevated temperature for an additional 1-2 hours to promote crystal growth.

-

Isolation: Separate the precipitated this compound trihydrate crystals from the mother liquor by vacuum filtration.

-

Washing: Wash the crystals on the filter with warm deionized water (above 45°C) to remove any unreacted starting materials or soluble byproducts, followed by a wash with a solvent like isopropanol to aid in drying.[3]

-

Drying: Dry the final product in an oven at a moderate temperature (e.g., 60°C) to remove residual water and solvent.[3]

Experimental Protocol 2: Precipitation from Soluble Salts

This method involves the reaction of a soluble magnesium salt with a soluble sulfite salt at a controlled temperature.

Methodology:

-

Solution Preparation: Prepare two separate aqueous solutions: one of a soluble magnesium salt (e.g., magnesium chloride, MgCl₂) and one of a soluble sulfite salt (e.g., sodium sulfite, Na₂SO₃).

-

Temperature Control: Heat both solutions to a temperature above 45°C (typically 60-65°C).

-

Precipitation: Slowly add the sodium sulfite solution to the vigorously stirred magnesium chloride solution. A white precipitate of this compound trihydrate will form immediately.

-

Reaction:MgCl₂ (aq) + Na₂SO₃ (aq) + 3H₂O → MgSO₃·3H₂O (s) + 2NaCl (aq)

-

-

Digestion: Continue stirring the resulting slurry at the elevated temperature for 1-2 hours. This process, known as digestion or aging, allows for the growth of larger, more uniform crystals.

-

Isolation, Washing, and Drying: Follow steps 6-8 from Protocol 2.1 to isolate, wash, and dry the product. The washing step is particularly important here to remove the soluble sodium chloride byproduct.

Characterization

X-Ray Diffraction (XRD)

XRD is used to confirm the crystalline phase and determine the crystal structure of the synthesized material.

-

Crystal System: this compound trihydrate crystallizes in the monoclinic system.[4]

-

Protocol:

-

A finely ground powder sample of the synthesized material is prepared.

-

The sample is mounted on a zero-background sample holder.

-

The XRD pattern is collected using a diffractometer (e.g., with Cu Kα radiation).

-

The resulting diffractogram is compared with reference patterns from crystallographic databases to confirm the identity and purity of the MgSO₃·3H₂O phase.

-

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature and is essential for studying its thermal stability and dehydration pathway.

-

Dehydration Profile: this compound trihydrate undergoes a stepwise dehydration. It begins to lose its water of crystallization around 55-67.5°C, transitioning to anhydrous this compound (MgSO₃) by 200°C.[4]

-

Decomposition: The anhydrous MgSO₃ is stable until approximately 320°C, after which it decomposes into magnesium oxide (MgO) and sulfur dioxide (SO₂).[4]

-

Protocol:

-

A small, accurately weighed sample (5-10 mg) is placed in an alumina or platinum TGA crucible.

-

The sample is heated in the TGA instrument under a controlled atmosphere (typically an inert gas like nitrogen).

-

A temperature program is run, for example, from room temperature to 500°C at a constant heating rate (e.g., 10 °C/min).

-

The mass loss is recorded as a function of temperature, and the resulting curve is analyzed to identify the temperatures of dehydration and decomposition.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the compound, specifically the sulfite anion (SO₃²⁻) and water molecules (H₂O).

-

Protocol:

-

A small amount of the dried sample is mixed with potassium bromide (KBr) powder and pressed into a pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

The infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

The resulting spectrum is analyzed for characteristic absorption bands corresponding to O-H stretching and bending vibrations of water, and the S-O stretching and bending vibrations of the sulfite group. While specific peak positions for MgSO₃·3H₂O are not detailed in the searched literature, bands for water are expected in the 3500-3000 cm⁻¹ and ~1640 cm⁻¹ regions, with sulfite bands typically appearing in the 1100-900 cm⁻¹ and 650-500 cm⁻¹ regions.

-

Data Presentation

Quantitative data for this compound trihydrate is summarized in the tables below.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 19086-20-5 | [5] |

| Molecular Formula | MgSO₃·3H₂O | [4][5] |

| Molar Mass | 158.42 g/mol | [6] |

| Appearance | White crystalline powder | [3] |

| Density | 1.93 g/cm³ at 25°C |[4] |

Table 2: Crystallographic Data

| Property | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | [4] |

| Space Group | Not available in searched literature |

| Lattice Parameters | Not available in searched literature | |

Table 3: Thermal Decomposition Data

| Transition | Temperature Range (°C) | Observation | Reference |

|---|---|---|---|

| Dehydration Start | 55 - 67.5 | Begins to lose water of crystallization | [4] |

| Anhydrous Formation | > 200 | Complete conversion to anhydrous MgSO₃ | [4] |

| Decomposition | > 320 | Decomposes to MgO and SO₂ |[4] |

Table 4: Solubility Data

| Parameter | Value (at 25°C) | Reference |

|---|

| Solubility Product (Ksp) | 1.771 × 10⁻⁵ |[4] |

Visualizations

Synthesis and Characterization Workflow

Caption: Experimental workflow for the synthesis and characterization of MgSO₃·3H₂O.

Temperature-Dependent Phase Relationship of this compound Hydrates

Caption: Phase transition relationship between this compound hydrates.

References

- 1. "The thermal dehydration of magnesium sulfate hexahydrate (MgSO3.6H2O) " by Raafat F. Abdel-Malek [digitalcommons.njit.edu]

- 2. benchchem.com [benchchem.com]

- 3. lpi.usra.edu [lpi.usra.edu]

- 4. Magnesium Sulfate Trihydrate|Research Chemicals [benchchem.com]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. benchchem.com [benchchem.com]

Spectroscopic Properties of Magnesium Sulfite: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium sulfite (MgSO₃) is an inorganic salt with applications in various industrial processes, including its use as a scrubbing agent for sulfur dioxide and in the manufacturing of paper pulp.[1] While not as extensively studied as its sulfate counterpart, understanding the spectroscopic properties of this compound is crucial for its characterization, quality control, and for monitoring its reactions in various applications. This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, including infrared (IR), Raman, Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy. The information is compiled from available literature and supplemented with data from analogous sulfite compounds to provide a complete picture. This guide also includes detailed experimental protocols for the synthesis and spectroscopic analysis of this compound.

Physicochemical Properties

This compound is the magnesium salt of sulfurous acid and typically exists in its hydrated forms, most commonly as the hexahydrate (MgSO₃·6H₂O) and the trihydrate (MgSO₃·3H₂O).[1][2] The anhydrous form is known to be hygroscopic.[2] It is a white crystalline solid with low solubility in water.[2]

Spectroscopic Data

The spectroscopic properties of this compound are primarily determined by the vibrations of the sulfite ion (SO₃²⁻), the magnesium-oxygen interactions, and in the case of its hydrates, the vibrations of the water molecules.

Infrared (IR) Spectroscopy

The sulfite ion is a pyramidal ion with C₃ᵥ symmetry, which results in four fundamental vibrational modes: the symmetric stretch (ν₁), the symmetric bend (ν₂), the asymmetric stretch (ν₃), and the asymmetric bend (ν₄). All four modes are both IR and Raman active.

The following table summarizes the expected infrared absorption bands for the sulfite ion, based on data from sodium sulfite and other sulfite-containing samples.[3][4]

| Vibrational Mode | Frequency Range (cm⁻¹) | Description |

| ν₁ (S-O symmetric stretch) | 970 - 1010 | Strong |

| ν₂ (O-S-O symmetric bend) | 620 - 640 | Medium to Strong |

| ν₃ (S-O asymmetric stretch) | 930 - 960 | Strong, often broad |

| ν₄ (O-S-O asymmetric bend) | 460 - 500 | Medium |

Note: The exact peak positions for this compound may vary slightly due to the influence of the magnesium cation and the crystal lattice structure. In hydrated forms of this compound, broad absorption bands corresponding to the O-H stretching and H-O-H bending vibrations of water will be present in the regions of 3000-3600 cm⁻¹ and 1600-1650 cm⁻¹, respectively.

Raman Spectroscopy

The Raman spectrum of this compound is also characterized by the vibrational modes of the sulfite ion. Data from analogous sulfite-bearing minerals can be used to predict the expected Raman shifts for this compound.[5][6]

| Vibrational Mode | Frequency Range (cm⁻¹) | Description |

| ν₁ (S-O symmetric stretch) | 970 - 990 | Strong, sharp |

| ν₂ (O-S-O symmetric bend) | 620 - 660 | Medium |

| ν₃ (S-O asymmetric stretch) | 930 - 970 | Medium to Weak |

| ν₄ (O-S-O asymmetric bend) | 440 - 520 | Medium, may show multiple bands |

Ultraviolet-Visible (UV-Vis) Spectroscopy

In aqueous solutions, the sulfite ion exhibits a strong absorption band in the ultraviolet region. An older study suggests a maximum absorption at approximately 255 nm.[7] This absorption is attributed to an electronic transition within the sulfite ion. The molar absorptivity and the exact wavelength of maximum absorbance can be influenced by the pH and the presence of other ions in the solution.

| Species | λ_max (nm) | Solvent |

| Sulfite ion (SO₃²⁻) | ~255 | Water |

Direct UV-Vis analysis of solid this compound is less common, but diffuse reflectance spectroscopy could be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR spectroscopy can provide valuable information about the local environment of the magnesium and sulfur nuclei in this compound.

-

³³S NMR: The low natural abundance and large quadrupole moment of the ³³S nucleus make ³³S NMR challenging.[10] However, with high magnetic fields, it is possible to obtain spectra that can provide information about the sulfur environment.[10]

Experimental Protocols

Synthesis of this compound Hexahydrate

This protocol describes the synthesis of this compound hexahydrate via a precipitation reaction.

Materials:

-

Magnesium sulfate heptahydrate (MgSO₄·7H₂O)

-

Sodium sulfite (Na₂SO₃)

-

Deionized water

-

Ethanol

-

Beakers

-

Stirring rod

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Filter paper

Procedure:

-

Prepare a saturated aqueous solution of magnesium sulfate heptahydrate by dissolving the salt in a minimal amount of warm deionized water with stirring.

-

In a separate beaker, prepare a saturated aqueous solution of sodium sulfite in deionized water.

-

Slowly add the sodium sulfite solution to the magnesium sulfate solution while stirring continuously. A white precipitate of this compound will form.

-

Continue stirring for 10-15 minutes to ensure complete precipitation.

-

Cool the mixture in an ice bath to further decrease the solubility of the this compound.

-

Collect the precipitate by vacuum filtration using a Büchner funnel and filter paper.

-

Wash the precipitate with a small amount of cold deionized water to remove any soluble impurities, followed by a wash with ethanol to aid in drying.

-

Dry the resulting white solid at room temperature. The product is expected to be this compound hexahydrate.

Infrared (IR) Spectroscopy

Method: Potassium Bromide (KBr) Pellet Method[11]

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer

Procedure:

-

Thoroughly dry the synthesized this compound sample and spectroscopy-grade KBr powder in an oven to remove any adsorbed water.

-

In an agate mortar, grind a small amount of the this compound sample (approximately 1-2 mg) to a fine powder.

-

Add approximately 100-200 mg of dry KBr powder to the mortar and mix thoroughly with the sample by grinding with a pestle.

-

Transfer the mixture to a pellet press die.

-

Apply pressure to the die using a hydraulic press to form a transparent or translucent KBr pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the infrared spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Collect a background spectrum of a pure KBr pellet and subtract it from the sample spectrum to obtain the final absorbance spectrum.

Raman Spectroscopy

Method: Solid-State Raman Spectroscopy[12]

Instrumentation: Raman Spectrometer with a microscope attachment

Procedure:

-

Place a small amount of the crystalline this compound sample onto a microscope slide or into a sample cup.

-

Position the sample on the microscope stage of the Raman spectrometer.

-

Focus the microscope on the sample using a low-power objective.

-

Select the appropriate laser excitation wavelength and power. A low laser power should be used initially to avoid sample degradation.

-

Acquire the Raman spectrum over the desired spectral range (e.g., 100 to 4000 cm⁻¹).

-

Optimize the acquisition parameters (e.g., integration time, number of accumulations) to obtain a good signal-to-noise ratio.

UV-Vis Spectroscopy

Method: Aqueous Solution Absorption Spectroscopy

Instrumentation: UV-Vis Spectrophotometer

Procedure:

-

Prepare a stock solution of known concentration by dissolving a precise mass of this compound in deionized water. Note that the solubility is low.

-

Prepare a series of standard solutions of lower concentrations by diluting the stock solution.

-

Use deionized water as the blank.

-

Record the UV-Vis absorption spectrum of each standard solution and the sample solution over a wavelength range of approximately 200 to 400 nm.

-

Identify the wavelength of maximum absorbance (λ_max).

-

A calibration curve can be constructed by plotting absorbance at λ_max versus concentration to determine the concentration of unknown samples.

Visualization of Experimental Workflows

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

Signaling Pathways and Logical Relationships

As this compound is a simple inorganic salt, it does not participate in biological signaling pathways in the same manner as complex organic molecules. However, its chemical transformations can be represented logically.

Caption: Key chemical transformations involving this compound.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties of this compound. While direct and comprehensive experimental data for this compound remains somewhat limited in the scientific literature, by combining the known properties of the sulfite ion with data from analogous compounds, a reliable spectroscopic profile can be established. The detailed experimental protocols provided herein offer a practical framework for the synthesis and characterization of this compound, which is essential for its use in research, industrial applications, and potential considerations in drug development processes where it might be encountered as an impurity or a reagent. Further research is encouraged to populate the literature with more specific and quantitative spectroscopic data for pure this compound and its various hydrates.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. echemi.com [echemi.com]

- 3. researchgate.net [researchgate.net]

- 4. photonics.com [photonics.com]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Raman spectroscopic study of the sulfite‐bearing minerals scotlandite, hannebachite and orschallite: implications for the desulfation of soils | Semantic Scholar [semanticscholar.org]

- 7. ias.ac.in [ias.ac.in]

- 8. Solid-state magnesium-25 n.m.r. spectroscopy - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. plus.ac.at [plus.ac.at]

Thermodynamic Profile of Magnesium Sulfite Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic data associated with the formation of magnesium sulfite (MgSO3). The information is presented in a structured format to facilitate easy access and comparison for researchers and professionals in the fields of chemistry, materials science, and drug development. This document includes quantitative thermodynamic parameters, detailed experimental methodologies for their determination, and a visualization of the logical relationships in its formation.

Thermodynamic Data for this compound (MgSO3)

The formation of this compound from its constituent elements in their standard states (Mg(s), S(s), and O2(g)) is an exothermic process, indicating that the formation of the compound is energetically favorable under standard conditions. The key thermodynamic parameters for the formation of anhydrous this compound and its hydrates are summarized below.

Table 1: Standard Thermodynamic Properties of this compound (MgSO3) and its Hydrates at 298.15 K (25 °C) and 1 atm. [1]

| Chemical Formula | State | ΔfH° (kJ/mol) | ΔfG° (kJ/mol) | S° (J/K·mol) |

| MgSO3 | crystalline solid | -1008.3[1] | -923.8[1] | 87.9[1] |

| MgSO3·3H2O | crystalline solid | -1931.8[1] | -1674.7[1] | 209.2[1] |

| MgSO3·6H2O | crystalline solid | -2817.5[1] | -2385.4[1] | 322.2[1] |

Note: Alternative values for the decomposition of MgSO3(s) into MgO(s) and SO2(g) suggest a standard enthalpy of formation (ΔH°) of -1068 kJ/mol and a standard Gibbs free energy of formation (ΔG°) of -1172 kJ/mol for MgSO3(s)[2]. Discrepancies in thermodynamic data can arise from different experimental techniques and data sources.

Experimental Protocols for Determination of Thermodynamic Data

The thermodynamic values presented in this guide are typically determined through precise calorimetric methods. While specific experimental details for this compound are not extensively published, the following are standard and widely accepted protocols for determining the enthalpy of formation and heat capacities of inorganic salts, which are applicable to sulfites.

Solution Calorimetry for Enthalpy of Formation

Solution calorimetry is a common technique used to determine the enthalpy of formation of a compound. The process involves measuring the heat change when a substance dissolves in a suitable solvent.

Methodology:

-

Sample Preparation: A precisely weighed sample of the substance of interest (e.g., this compound) is prepared. The purity and composition of the sample are confirmed through analytical techniques such as X-ray diffraction.

-

Calorimeter Setup: A solution calorimeter, often an isoperibol or isothermal-jacket type, is used. The calorimeter is filled with a well-characterized solvent (e.g., a dilute acid) and allowed to reach thermal equilibrium.

-

Dissolution: The sample is introduced into the solvent, and the resulting temperature change is meticulously recorded.

-

Enthalpy of Solution Calculation: The heat of solution is calculated from the temperature change and the known heat capacity of the calorimeter system.

-

Hess's Law Application: By designing a thermochemical cycle that involves the dissolution of the compound and its constituent elements (or their oxides), the enthalpy of formation can be calculated using Hess's Law. This involves a series of dissolution experiments with related compounds for which the enthalpy of formation is already known.

Adiabatic Calorimetry for Heat Capacity and Entropy

Adiabatic calorimetry is employed to measure the heat capacity of a substance as a function of temperature. This data is then used to calculate the standard entropy.

Methodology:

-

Sample Encapsulation: A known mass of the sample is sealed in a sample container (calorimeter) under an inert atmosphere (e.g., helium) to ensure good thermal contact.

-

Adiabatic Shield: The calorimeter is placed within an adiabatic shield, which is maintained at the same temperature as the calorimeter to prevent heat exchange with the surroundings.

-

Heating and Measurement: A known amount of electrical energy is supplied to the sample, causing a small increase in temperature. The temperature rise is precisely measured.

-

Heat Capacity Calculation: The heat capacity is calculated from the energy input and the measured temperature change.

-

Entropy Determination: The heat capacity measurements are carried out over a wide range of temperatures, typically from near absolute zero to above room temperature. The standard entropy (S°) at 298.15 K is then calculated by integrating the heat capacity data (Cp/T) with respect to temperature from 0 K to 298.15 K, often using a polynomial function to fit the experimental data.

Visualization of Thermodynamic Relationships

The following diagram illustrates the conceptual pathway for the formation of this compound from its elemental constituents and the associated thermodynamic quantities.

Caption: Formation of this compound from its Elements.

References

An In-depth Technical Guide to the Hygroscopic Nature of Anhydrous Magnesium Sulfite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrous magnesium sulfite (MgSO₃) is a chemical compound with a notable affinity for atmospheric moisture. This hygroscopic nature dictates its stability, storage requirements, and potential applications, particularly in environments where moisture control is critical. While extensive research has been conducted on the hygroscopic properties of its close chemical relative, anhydrous magnesium sulfate (MgSO₄), a well-known desiccant, specific quantitative data for anhydrous this compound remains less prevalent in publicly accessible literature.[1][2]

This technical guide provides a comprehensive overview of the known properties of anhydrous this compound, its hydrated forms, and the experimental methodologies used to characterize its hygroscopic behavior. Due to the limited availability of specific quantitative data for anhydrous this compound, this guide will leverage the extensive research on anhydrous magnesium sulfate as a case study to illustrate the principles and experimental protocols for assessing hygroscopicity. This comparative approach will equip researchers and professionals with the necessary framework to evaluate and understand the moisture-sensitive nature of anhydrous this compound.

Properties of this compound and its Hydrates

Anhydrous this compound is a white solid that readily absorbs water from the air to form various hydrates.[3] The most common hydrated forms are this compound hexahydrate (MgSO₃·6H₂O) and this compound trihydrate (MgSO₃·3H₂O). The transition between these hydrated states is temperature-dependent.

Phase Transitions of this compound Hydrates

This compound hexahydrate is the stable form at lower temperatures. As the temperature increases, it undergoes dehydration to form the trihydrate. This phase transition is a critical factor in understanding the material's behavior in different environmental conditions. Further heating will lead to the anhydrous form, though specific temperature and pressure conditions for this complete dehydration are not well-documented in the available literature.

The Hygroscopic Nature of Anhydrous Salts: A Framework for Understanding

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. This process, known as water vapor sorption, is a critical characteristic for many materials used in the pharmaceutical and chemical industries. The interaction between a solid and water vapor can be classified as either absorption (where water penetrates the bulk structure) or adsorption (where water adheres to the surface). For anhydrous salts like this compound, the primary mechanism is absorption, leading to the formation of hydrates.

The extent and rate of water uptake are influenced by several factors, including:

-

Relative Humidity (RH): The amount of moisture in the air is a primary driver for hygroscopicity.

-

Temperature: Temperature can affect the rate of water absorption and the stability of the resulting hydrates.

-

Particle Size and Surface Area: A larger surface area can lead to a faster rate of water absorption.

-

Crystalline Structure: The arrangement of ions in the crystal lattice influences its affinity for water molecules.

Experimental Protocols for Characterizing Hygroscopicity

A thorough understanding of a material's hygroscopic nature requires quantitative experimental data. The following are standard techniques used to characterize the moisture sorption properties of solids. While specific data for anhydrous this compound is limited, these protocols are directly applicable.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is a fundamental technique for studying the thermal stability and composition of materials. In the context of hygroscopicity, TGA is used to determine the water content of hydrates and to study their dehydration processes.

Methodology: A sample of the hydrated material is placed in a high-precision balance within a furnace. The temperature is increased at a controlled rate, and the mass of the sample is continuously monitored. The resulting TGA curve plots mass loss against temperature. The distinct steps in the curve correspond to the loss of water molecules, allowing for the determination of the stoichiometry of the hydrates.[4][5]

A typical TGA experimental setup involves:

-

Sample Preparation: A small, accurately weighed sample of the material is placed in a TGA crucible.

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to provide a controlled atmosphere.

-

Temperature Program: A temperature program is initiated, typically involving a ramp from ambient temperature to a temperature sufficient to ensure complete dehydration.

-

Data Analysis: The resulting mass loss data is analyzed to determine the percentage of water in the original sample and to identify the temperatures at which dehydration events occur.[6][7]

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption is a gravimetric technique that measures the amount and rate of water vapor uptake by a sample at a constant temperature and controlled relative humidity. DVS is invaluable for determining the hygroscopicity profile of a material, including its water absorption capacity and the critical humidity levels at which phase transitions occur.[8][9]

Methodology: A small sample is placed on a microbalance inside a temperature and humidity-controlled chamber. A carrier gas with a specific water vapor concentration is passed over the sample, and the change in mass is recorded over time. The relative humidity is typically varied in a stepwise manner to generate a sorption/desorption isotherm.

A standard DVS experimental workflow is as follows:

-

Sample Preparation: An accurately weighed sample of the anhydrous material is placed in the DVS instrument.

-

Equilibration: The sample is first dried under a stream of dry nitrogen to establish a baseline mass.

-

Sorption Phase: The relative humidity is increased in predetermined steps (e.g., 10% RH increments), and the sample mass is allowed to equilibrate at each step.

-

Desorption Phase: After reaching a high relative humidity (e.g., 90% RH), the humidity is decreased in a stepwise manner to observe the desorption behavior.

-

Isotherm Generation: The equilibrium mass at each relative humidity is plotted to generate a water vapor sorption isotherm. This isotherm provides crucial information about the material's hygroscopicity, including the presence of hysteresis, which can indicate changes in the material's structure.[10][11]

Quantitative Data Presentation: A Case Study of Anhydrous Magnesium Sulfate

Table 1: Water Absorption Capacity of Anhydrous Magnesium Sulfate

| Parameter | Value | Reference |

| Theoretical Maximum Water Absorption | 1.05 g H₂O / g MgSO₄ | [10] |

| Formation of Hydrates | Forms various hydrates, with the heptahydrate (MgSO₄·7H₂O) being a common endpoint at room temperature. | [12][13] |

Table 2: Dehydration Profile of Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O) from TGA

| Dehydration Step | Temperature Range (°C) | Water Molecules Lost | Resulting Hydrate | Reference |

| 1 | 50 - 100 | 1 | MgSO₄·6H₂O | [6] |

| 2 | 100 - 200 | 5 | MgSO₄·H₂O | [12] |

| 3 | > 250 | 1 | MgSO₄ (anhydrous) | [12] |

Note: The temperature ranges can vary depending on the heating rate and experimental conditions.

Visualization of Experimental Workflows and Logical Relationships

Diagrams are essential tools for visualizing experimental processes and the relationships between different states of a material. The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and concepts related to the study of hygroscopicity.

Caption: Phase transitions of this compound hydrates.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. echemi.com [echemi.com]

- 3. srdata.nist.gov [srdata.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. lpi.usra.edu [lpi.usra.edu]

- 6. researchgate.net [researchgate.net]

- 7. publications.tno.nl [publications.tno.nl]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Pressure-Driven Water Release from Magnesium Sulfate Hydrates: Thermodynamic and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]